N-(4-ethoxyphenyl)-2-{2-[5-(4-methylphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide
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Overview
Description
N-(4-ethoxyphenyl)-2-{2-[5-(4-methylphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure with multiple functional groups, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-{2-[5-(4-methylphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through standard organic reactions. Key steps in the synthesis may include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone or β-keto ester.
Thiazole ring synthesis: This can be done by reacting a thioamide with α-haloketones or α-haloesters.
Coupling reactions: The pyrazole and thiazole intermediates are then coupled using suitable reagents and conditions to form the desired compound.
Acetylation: The final step involves acetylation of the intermediate to obtain the target compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-{2-[5-(4-methylphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or tool compound for studying biological processes.
Medicine: The compound could be investigated for its potential pharmacological properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: It may find applications in the development of new materials or as a precursor for the synthesis of functionalized compounds.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-{2-[5-(4-methylphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The interaction with these targets can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(4-ethoxyphenyl)-2-{2-[5-(4-methylphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide include other pyrazole and thiazole derivatives with comparable structures and functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties
Properties
Molecular Formula |
C29H28N4O3S |
---|---|
Molecular Weight |
512.6 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-2-[2-[3-(4-methylphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-4-oxo-1,3-thiazol-5-yl]acetamide |
InChI |
InChI=1S/C29H28N4O3S/c1-3-36-23-15-13-22(14-16-23)30-27(34)18-26-28(35)31-29(37-26)33-25(21-11-9-19(2)10-12-21)17-24(32-33)20-7-5-4-6-8-20/h4-16,25-26H,3,17-18H2,1-2H3,(H,30,34) |
InChI Key |
VPFYQGZVLJLHBK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N=C(S2)N3C(CC(=N3)C4=CC=CC=C4)C5=CC=C(C=C5)C |
Origin of Product |
United States |
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